molecular formula C10H10N2O2 B8652061 5-(2-nitroethyl)-1H-indole CAS No. 87149-49-3

5-(2-nitroethyl)-1H-indole

Cat. No.: B8652061
CAS No.: 87149-49-3
M. Wt: 190.20 g/mol
InChI Key: WDVRSQXNGVFUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Nitroethyl)-1H-indole is a substituted indole derivative of significant interest in organic synthesis and medicinal chemistry research. As part of the indole chemical family, which is a privileged scaffold in drug discovery, this compound serves as a versatile synthetic intermediate . The indole nucleus is a fundamental structural component in numerous pharmaceuticals and biologically active natural products, making its derivatives key building blocks for developing new therapeutic agents . The core research value of this compound lies in its potential as a precursor for further chemical transformations. While studies on the 3-(2-nitroethyl) isomer show it can be efficiently converted into 2-(1H-indol-2-yl)acetonitriles—valuable intermediates for accessing natural products and non-native pharmaceuticals—the 5-substituted analogue offers a different vector for structural diversification and SAR studies . This conversion involves a spirocyclization and rearrangement process, activated by reagents such as phosphoryl chloride (POCl₃) in the presence of a base like triethylamine . The nitroethyl group is a key functional handle that facilitates such multi-step cascade reactions, enabling access to complex molecular architectures from a simple indole core. Key Research Applications: Synthetic Intermediate: Used as a key precursor in the synthesis of complex indole alkaloids and heterocyclic compounds . Medicinal Chemistry: Provides a building block for creating novel molecules for screening against various biological targets. Indole derivatives are known for diverse activities, including antimicrobial, anticancer, and anti-inflammatory effects . Methodology Development: Serves as a substrate for developing new synthetic methodologies, such as spirocyclizations and rearrangements . Notice: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87149-49-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-(2-nitroethyl)-1H-indole

InChI

InChI=1S/C10H10N2O2/c13-12(14)6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5,7,11H,4,6H2

InChI Key

WDVRSQXNGVFUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 2 Nitroethyl 1h Indole and Analogous Nitroethyl Indole Derivatives

Classical and Contemporary Synthetic Routes to Indole (B1671886) Derivatives with Nitroethyl Functionality

The construction of the nitroethyl side chain on the indole scaffold is predominantly achieved through the reaction of an indole with a suitable nitroalkene. This transformation can be categorized into several key reaction types, each with its own set of advantages and limitations.

Michael Addition Strategies for Indole C-Alkylation with Nitroalkenes

The Michael addition, or conjugate addition, of indoles to nitroalkenes stands as a cornerstone for the synthesis of 3-(2-nitroethyl)-1H-indole derivatives. In this reaction, the electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic β-carbon of the nitroalkene. This reaction is widely applicable and can be promoted by various catalysts or even proceed under catalyst-free conditions.

The reaction of indole with β-nitrostyrene is a well-documented example of this strategy. A general procedure involves refluxing a mixture of the indole and the nitroalkene in a suitable solvent, often in the presence of a catalyst to facilitate the reaction. Acetic acid is commonly employed as a catalyst and solvent, leading to high yields of the desired 3-(2-nitroethyl)-1H-indole derivatives. nih.gov

Detailed research findings have demonstrated the versatility of this method with a range of substituted indoles and nitroalkenes. The reaction conditions are generally mild, and the yields are often high, making it a preferred method for laboratory-scale synthesis.

Table 1: Michael Addition of Indoles with Nitroalkenes This table is interactive and allows for sorting and filtering of the data.

Indole ReactantNitroalkene ReactantCatalyst/SolventReaction ConditionsProductYield (%)Reference
1H-Indoleβ-NitrostyreneAcetic acid/EthanolReflux, 2-8 h3-(2-Nitro-1-phenylethyl)-1H-indole85 nih.gov
2-Phenyl-1H-indoleβ-NitrostyreneAcetic acid/EthanolReflux, 2-8 h3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole85 nih.gov
1H-Indole1-Nitro-2-phenyletheneTetrabutylammonium (B224687) hydrogen sulfate (B86663)/WaterRoom Temperature3-(2-Nitro-1-phenylethyl)-1H-indole90
2-Methyl-1H-indole1-(2-Methoxyphenyl)-2-nitroetheneAcetic acid/EthanolReflux, 2-8 h3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole84 nih.gov
5-Isopropyl-1H-indoleβ-NitrostyreneAcetic acid/EthanolReflux, 2-8 h5-Isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole78 nih.gov

Friedel-Crafts Type Reactions Involving Nitroalkenes

The alkylation of indoles with nitroalkenes can also be classified as a Friedel-Crafts type reaction. This classification emphasizes the electrophilic substitution nature of the reaction at the aromatic indole ring. Lewis acids are often employed as catalysts to enhance the electrophilicity of the nitroalkene, thereby promoting the reaction.

Various Lewis acids, such as aluminum chloride (AlCl₃), have been utilized to catalyze the addition of arenes to bromo-substituted β-nitrostyrenes, which serves as a precursor step in the synthesis of certain 3-arylindole derivatives. rsc.org While not a direct synthesis of 5-(2-nitroethyl)-1H-indole, this demonstrates the applicability of Friedel-Crafts conditions for the formation of a C-C bond between an aromatic system and a nitroalkene-derived fragment.

The reaction typically proceeds under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. The choice of solvent is also crucial, with non-polar solvents like dichloromethane (B109758) or dichloroethane being common.

Table 2: Friedel-Crafts Type Alkylation of Indoles with Nitroalkenes This table is interactive and allows for sorting and filtering of the data.

Indole/Arene ReactantNitroalkene ReactantCatalystSolventReaction ConditionsProductYield (%)Reference
Benzene (B151609)1-Bromo-2-(2-nitrovinyl)benzeneAlCl₃Not specifiedNot specified1-(2-(1-Bromo-2-nitroethyl)phenyl)benzeneNot specified rsc.org
Toluene1-Bromo-2-(2-nitrovinyl)benzeneAlCl₃Not specifiedNot specified1-(2-(1-Bromo-2-nitroethyl)phenyl)-4-methylbenzeneNot specified rsc.org
Indoletrans-β-NitroolefinsFeist's AcidNot specifiedNot specified3-Indolyl nitroalkanesGood
Indoleβ-NitrostyreneZn(OTf)₂-bisoxazoline complexNot specifiedNot specifiedEnantiomerically enriched 3-indolyl nitroalkanesHigh

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While the direct synthesis of this compound via a one-pot, multi-component reaction involving the indole moiety, a two-carbon electrophile, and a nitro source is not extensively documented, related MCRs for the synthesis of substituted indoles are well-established.

For instance, the Yonemitsu three-component reaction, which typically involves an indole, an aldehyde, and a C-H acid like dimedone or malononitrile, is a powerful tool for the synthesis of 3-substituted indoles. du.ac.irdu.ac.ir While this reaction does not directly yield a nitroethyl group at the 3-position, it highlights the potential for developing novel MCRs for the target compound. The development of a three-component reaction involving an appropriately substituted aniline, a glyoxal (B1671930) equivalent, and a nitro-functionalized component could theoretically lead to the de novo synthesis of the 5-nitroethyl indole scaffold. rsc.org However, at present, this remains a prospective synthetic strategy rather than a practically realized one for this specific target.

Green Chemistry Principles in Nitroethyl Indole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of nitroethyl indoles has also been approached with these principles in mind, leading to the development of more environmentally benign methodologies.

Catalyst-Free Methodologies

The inherent nucleophilicity of the indole ring allows for its reaction with highly electrophilic nitroalkenes to proceed without the need for a catalyst. These catalyst-free approaches are highly desirable as they simplify the reaction work-up, reduce waste, and avoid the use of potentially toxic or expensive catalysts.

Research has shown that the Michael addition of indoles to nitroalkenes can be achieved by simply heating the reactants together, sometimes in a minimal amount of a relatively benign solvent or even under solvent-free conditions. For example, the reaction of indoles with β-fluoro-β-nitrostyrenes has been successfully carried out in water without any catalyst, affording the corresponding 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles in high yields. researchgate.net This demonstrates the feasibility of catalyst-free synthesis of structurally related compounds.

Solvent-Free and Aqueous Media Reactions

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free reactions or reactions in environmentally benign solvents like water is a key goal of green chemistry.

The Michael addition of indoles to nitroalkenes has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and improved energy efficiency.

Furthermore, conducting the reaction in aqueous media offers significant environmental benefits. Water is a non-toxic, non-flammable, and readily available solvent. The use of phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate (TBAHS), can facilitate the reaction between the organic reactants in an aqueous environment, leading to excellent yields of the desired 3-alkylated indoles.

Table 3: Green Chemistry Approaches to Nitroethyl Indole Synthesis This table is interactive and allows for sorting and filtering of the data.

Reaction TypeReactantsConditionsProductYield (%)Green AspectReference
Michael AdditionIndole, β-NitrostyreneTBAHS, Water, RT3-(2-Nitro-1-phenylethyl)-1H-indole90Aqueous media
Michael AdditionIndole, 2-Fluoro-2-nitrostyrenesWater, No catalyst3-(1-Aryl-2-fluoro-2-nitroethyl)-1H-indolesup to 92Catalyst-free, Aqueous media researchgate.net
Michael AdditionIndole, Substituted NitrostyrenesMicrowave irradiation, Solvent-freeNitroethylindole derivativesGoodSolvent-free
Yonemitsu ReactionIndole, Benzaldehyde, DimedoneCopper benzene-1,3,5-tricarboxylate, Water, 60°C3-Substituted indole80-90Aqueous media, Recyclable catalyst du.ac.ir

Microwave and Ultrasound Assisted Syntheses

Conventional synthetic methods often require long reaction times and harsh conditions. To overcome these limitations, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, frequently leading to dramatic rate enhancements, higher yields, and cleaner reactions. rsc.orgeurekalert.orglew.ro

The synthesis of nitroethylindole derivatives has been shown to benefit significantly from these energy sources. A study by Vania et al. describes the Michael addition reaction between indole and substituted nitrostyrenes to produce a series of nitroethylindole derivatives. tandfonline.com This reaction was carried out under both conventional heating and microwave irradiation. The microwave-assisted protocol demonstrated a substantial improvement, affording the desired products in good yields within a much shorter reaction time of 15 minutes at 180W. tandfonline.com This efficiency highlights the potential of microwave heating to accelerate this key carbon-carbon bond-forming reaction.

Similarly, ultrasound has been successfully employed for the synthesis of 3-substituted indole derivatives from indoles and nitroalkenes. A solvent-free procedure under ultrasound irradiation has been developed, which proceeds efficiently. nih.gov Control experiments indicated that sonochemical effects, beyond simple mechanical agitation, are the primary driving force for the reaction. This method is notable for its use of equimolar amounts of reactants and its scalability. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Nitroethylindole Derivatives tandfonline.com

Entry Substituted Nitrostyrene Method Reaction Time Yield (%)
1 β-nitrostyrene Conventional 12 h 75
Microwave 15 min 85
2 4-Chloro-β-nitrostyrene Conventional 10 h 78
Microwave 15 min 88
3 4-Methyl-β-nitrostyrene Conventional 14 h 72
Microwave 15 min 82

Catalytic Systems for Regioselective and Stereoselective Syntheses

The development of catalytic systems is crucial for achieving high levels of regioselectivity and stereoselectivity in the synthesis of nitroethyl indoles. Various catalysts, ranging from transition metals to organic molecules and heterogeneous systems, have been explored for this purpose.

Transition metal catalysis offers a powerful platform for the functionalization of indoles. Rhodium, in particular, has proven to be highly effective in catalyzing the addition of indole C-H bonds to nitroalkenes. One study reports the Rh(III)-catalyzed C2-H alkylation of indoles with nitroalkenes, providing direct access to a wide range of 2-(2-nitroalkyl)indoles with excellent chemo- and regioselectivity. nih.gov More recently, a rhodium(III)-catalyzed regioselective C4 alkylation of indoles with nitroalkenes has been disclosed, offering a straightforward route to 4-(2-nitroalkyl)indoles under mild, redox-neutral conditions. nih.gov

Palladium catalysts are also widely used in indole synthesis, although specific examples for the direct synthesis of this compound are less common. However, palladium-catalyzed methods for indole synthesis, such as the Buchwald modification of the Fischer indole synthesis, which involves the cross-coupling of aryl bromides and hydrazones, are well-established. wikipedia.org Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes has been developed as a method for indole synthesis, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com These methods could potentially be adapted for the synthesis of nitroethyl-substituted indoles.

In the realm of green chemistry, the use of organic and heterogeneous catalysts is highly desirable. Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid) has been introduced as a novel hydrogen bond donor catalyst for the Michael addition of indoles to trans-β-nitrostyrene derivatives. nih.gov This catalyst effectively activates the nitroolefin towards nucleophilic attack through hydrogen bonding, leading to the formation of the corresponding Michael adducts in good to excellent yields. The reaction proceeds under relatively mild conditions and is atom-economical. nih.gov

Ammonium niobium oxalate (B1200264) (ANO) has been utilized as an efficient and recyclable catalyst for the Friedel-Crafts alkylation of indoles with nitroalkenes. researchgate.net This water-soluble niobium complex acts as a Lewis acid catalyst and promotes the reaction under environmentally benign conditions. rsc.orgthieme-connect.comscielo.brrsc.org

Barium alginate gel beads, derived from brown algae, have been employed as a homochiral porous material for heterogeneous asymmetric catalysis. unibo.it These beads have been successfully used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroolefins, affording the chiral 3-(2-nitroethyl)-1H-indole products with good yields and high enantiomeric excess. unibo.itunibo.it The catalyst is reusable, demonstrating its potential for sustainable chemical synthesis. unibo.it

Table 2: Performance of Different Catalytic Systems in the Synthesis of Nitroethyl Indole Derivatives

CatalystReaction TypeKey Advantages
Rhodium(III) complexesC-H AlkylationHigh regioselectivity (C2 or C4), mild conditions. nih.govnih.gov
Feist's AcidMichael AdditionHydrogen bond donor catalysis, good to excellent yields, atom-economical. nih.gov
Ammonium Niobium OxalateFriedel-Crafts AlkylationRecyclable, environmentally benign. researchgate.net
Barium AlginateAsymmetric Friedel-Crafts AlkylationHeterogeneous, chiral, reusable, high enantioselectivity. unibo.itunibo.it

Understanding the mechanistic pathways of these catalytic reactions is essential for their further optimization and development. For rhodium-catalyzed C-H functionalization of indoles, a plausible mechanism involves a six-membered rhodium metallacycle. thieme-connect.com The catalytic cycle is thought to commence with the coordination of the indole to the Rh(III) catalyst, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes insertion of the nitroalkene, followed by reductive elimination to afford the alkylated indole product and regenerate the active rhodium catalyst. nih.gov

In the case of palladium-catalyzed reactions like the Buchwald modification of the Fischer indole synthesis, the mechanism involves the formation of a hydrazone intermediate, which then undergoes a palladium-catalyzed cyclization. wikipedia.org For the reductive cyclization of β-nitrostyrenes, the proposed mechanism involves the reduction of the nitro group by a palladium-hydride species, followed by cyclization and aromatization to form the indole ring. mdpi.com

The mechanism of action for organic catalysts like Feist's acid involves the activation of the nitroalkene through hydrogen bonding. The dicarboxylic acid moiety of Feist's acid is believed to form a hydrogen-bonded complex with the nitro group of the nitroolefin, increasing its electrophilicity and facilitating the nucleophilic attack by the indole. nih.gov

Advanced Spectroscopic Characterization of 5 2 Nitroethyl 1h Indole and Its Synthetic Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of atoms within a molecule can be determined.

For 5-(2-nitroethyl)-1H-indole, the ¹H NMR spectrum is expected to exhibit characteristic signals for the protons of the indole (B1671886) ring system and the 2-nitroethyl side chain. The aromatic protons on the indole ring typically resonate in the downfield region of the spectrum. Specifically, the proton at the C4 position would likely appear as a doublet, while the protons at C6 and C7 would also show distinct splitting patterns based on their coupling with neighboring protons. The proton attached to the nitrogen atom of the indole ring (N-H) would typically appear as a broad singlet. The protons of the ethyl group in the side chain would present as two distinct multiplets, corresponding to the CH₂ group adjacent to the indole ring and the CH₂ group attached to the nitro group.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the indole ring will have characteristic chemical shifts, with the carbons bearing the nitroethyl substituent and those in proximity to the nitrogen atom showing specific resonances. The two carbon atoms of the 2-nitroethyl side chain will also be readily identifiable in the aliphatic region of the spectrum.

To provide a comparative analysis, the spectroscopic data for a related compound, 3-methyl-5-nitro-1H-indole, is presented in the table below. This data offers insight into the expected chemical shifts for a 5-nitro-substituted indole ring.

Table 1: ¹H and ¹³C NMR Data for 3-methyl-5-nitro-1H-indole

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
8.57 (d, J = 1.9 Hz, 1H) 141.53
8.52 (s, 1H) 139.34
8.11 (dd, J = 8.9, 2.1 Hz, 1H) 127.91
7.38 (d, J = 9.0 Hz, 1H) 124.72
7.14 (s, 1H) 117.69
2.39 (s, 3H) 116.45
114.53
110.96
9.58

Data sourced from a study by The Royal Society of Chemistry. mzcloud.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, typically observed as a sharp peak around 3400 cm⁻¹. The presence of the nitro group (-NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which generally appear in the regions of 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of the indole ring are expected in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the ethyl side chain will be observed around 2960-2850 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

For a comparative reference, the IR spectrum of the parent compound, 1H-indole, shows a characteristic N-H stretching band at 3406 cm⁻¹, aromatic C-H stretching at 3022 and 3049 cm⁻¹, and aromatic C=C stretching at 1508 and 1577 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Indole Functional Groups

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
N-H (Indole) Stretching ~3400
C-H (Aromatic) Stretching 3100-3000
C-H (Aliphatic) Stretching 2960-2850
C=C (Aromatic) Stretching 1600-1450
NO₂ (Nitro) Asymmetric Stretching 1550-1500
NO₂ (Nitro) Symmetric Stretching 1380-1340

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) or the nitroethyl side chain. The fragmentation of the indole ring itself is also a characteristic process. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

As a point of comparison, the mass spectrum of 3-methyl-5-nitro-1H-indole shows a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data for this compound

Computational and Theoretical Chemistry Studies on Nitroethyl Indole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research for studying the electronic properties of molecules. scispace.comaps.org DFT is an in-principle exact theory of electronic structure based on the electron density distribution, which is computationally more tractable than solving the many-electron wave function directly. scispace.com This approach is widely used to compute electronic structures, total energies, and other molecular properties, providing a good balance between accuracy and computational cost. aps.orgyoutube.com

For indole (B1671886) derivatives, DFT has been successfully employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. scienceworldjournal.orgijrar.org Calculations can reveal key bond lengths and angles, such as those within the fused benzene (B151609) and pyrrole (B145914) rings of the indole nucleus and the attached nitroethyl side chain. ijrar.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides information about the chemical stability and reactivity of the molecule.

DFT is also instrumental in elucidating reaction mechanisms. rsc.org Studies on related systems, such as the [3+2] cycloaddition reactions between nitroalkenes and other molecules, show that DFT can map out the entire reaction pathway. nih.govmdpi.comnih.gov These calculations can identify transition states, intermediates, and the associated activation energies, clarifying whether a reaction proceeds through a stepwise or concerted mechanism. nih.govunito.it For a molecule like 5-(2-nitroethyl)-1H-indole, DFT could be used to explore the reactivity of the indole ring in electrophilic substitution reactions or the chemical transformations of the nitroethyl group.

Table 1: Representative Data from DFT Calculations on an Indole Derivative System

ParameterDescriptionTypical Calculated Value/Finding
Optimized GeometryThe lowest energy 3D arrangement of atoms.Bond lengths (e.g., C-N, C-C) and angles consistent with sp2 hybridization in the indole ring. ijrar.org
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Localized primarily on the indole ring, indicating its role as the primary site for electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Often localized on substituents like the nitro group, indicating its electrophilic character.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.Used to determine the kinetic favorability of a proposed reaction pathway. mdpi.comunito.it
Reaction Energy (ΔErxn)The net energy change during a chemical reaction.A negative value indicates an exothermic and thermodynamically favored reaction. unito.it

Molecular Dynamics Simulations for Conformational Analysis (Relevant to condensed phase chemistry research)

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a detailed view of conformational changes and intermolecular interactions in a condensed phase, such as in an aqueous environment. nih.govresearchwithrutgers.com

For a flexible molecule like this compound, the ethyl side chain can rotate around the single bonds, leading to various possible conformations (rotamers). The relative stability and population of these conformers can significantly influence the molecule's chemical properties and interactions. MD simulations can map the conformational landscape by tracking dihedral angles and identifying the most stable, low-energy structures.

These simulations are particularly relevant for understanding how the molecule behaves in a solution. The simulation can explicitly include solvent molecules, revealing specific interactions like hydrogen bonding between the indole N-H or the nitro group's oxygen atoms and the solvent. researchwithrutgers.com Such simulations have been used to study the structure and dynamics of complex systems involving indole moieties or nitroaromatic compounds, highlighting key hydrogen bonds that stabilize the active site architecture in enzymes. nih.govresearchwithrutgers.com The insights gained from MD simulations are crucial for interpreting experimental results obtained in solution and for understanding how the local environment affects the molecule's behavior.

Table 2: Key Aspects of a Molecular Dynamics Simulation for a Nitroethyl Indole System

Simulation Parameter/AnalysisDescriptionInformation Gained
Force FieldA set of parameters and equations used to describe the potential energy of the system's atoms.Determines the accuracy of the simulation (e.g., AMBER, CHARMM). nih.govresearchwithrutgers.com
Solvent ModelRepresentation of the solvent (e.g., explicit water molecules or an implicit continuum).Allows for the study of solvation effects and solvent-solute interactions. researchwithrutgers.com
Simulation TimeThe duration of the simulation, typically ranging from nanoseconds to microseconds.Longer simulations allow for the observation of slower conformational changes. frontiersin.org
Conformational AnalysisAnalysis of the molecule's shape and the rotation around single bonds over time.Identifies dominant, low-energy conformers and the flexibility of the side chain.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Characterizes the structure of the solvent shell and identifies specific interactions like hydrogen bonds.
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed structures.Indicates the stability of the molecule's conformation throughout the simulation. mdpi.com

In Silico Approaches to Understand Molecular Interactions within Chemical Systems

In silico approaches encompass a range of computational techniques used to model and predict molecular interactions. nih.gov These methods are particularly valuable for understanding how a molecule like this compound might interact with other chemical species, such as receptors, enzymes, or other small molecules. chemrxiv.org Two common techniques are molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular docking is a method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govijper.org It is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a larger molecule, typically a protein. jscimedcentral.com For this compound, docking could be used to explore potential interactions with a biological target. The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score," which estimates the binding affinity. ijper.org Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. mdpi.com

QSAR studies aim to build a statistical model that relates the chemical structure of a series of compounds to their properties or activities. scienceworldjournal.orgnih.gov By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a group of related indole derivatives, a mathematical relationship can be derived to predict the activity of new, untested compounds. nih.gov This approach is valuable for optimizing molecular structures to enhance a desired property.

Table 3: Example Outputs from an In Silico Molecular Docking Study

Output/MetricDescriptionSignificance
Docking Score / Glide ScoreA numerical value that estimates the binding affinity between the ligand and the target. More negative values typically indicate stronger binding.Ranks different compounds or binding poses to identify the most promising candidates. ijper.org
Binding PoseThe predicted 3D orientation and conformation of the ligand within the target's binding site.Visualizes how the molecule fits into the active site and which parts are involved in key interactions.
Hydrogen BondsIdentifies specific hydrogen bond interactions (donor-acceptor pairs) between the ligand and target.These are strong, directional interactions that are often critical for binding specificity and affinity. mdpi.com
Hydrophobic InteractionsHighlights nonpolar contacts between the ligand and target.Important for the overall stability of the ligand-target complex. mdpi.com
Pi-Pi StackingDescribes attractive, noncovalent interactions between aromatic rings.The indole ring is capable of forming these interactions, which can contribute significantly to binding energy. mdpi.com

Advanced Applications of Nitroethyl Indole Chemistry in Research and Synthetic Methodology Development

Utility as Precursors and Intermediates in Complex Molecule Synthesis

There is a notable lack of specific examples in the scientific literature where 5-(2-nitroethyl)-1H-indole is used as a key precursor or intermediate in the total synthesis of complex natural products or pharmaceutical agents.

In contrast, its isomer, 3-(2-nitroethyl)-1H-indole , is frequently cited as a valuable intermediate. For instance, it is a common byproduct in the synthesis of 2-(1H-indol-2-yl)acetonitriles from indoles and nitroalkenes. nih.gov Methodologies have been developed to convert this "unwanted" 3-substituted byproduct into the desired acetonitrile (B52724) target molecules, showcasing its role in synthetic problem-solving. nih.gov However, similar synthetic utility for the 5-substituted isomer has not been found in the reviewed literature.

Contributions to Methodological Advancements in Heterocyclic Chemistry

The scientific literature does not currently highlight significant contributions of this compound to major methodological advancements in heterocyclic chemistry.

Research in this area often involves the development of novel reaction pathways or the application of existing reactions to new substrates. For example, studies on 3-(2-nitroethyl)-1H-indoles have led to an efficient protocol for their activation toward spirocyclization and subsequent rearrangement, representing a methodological advancement. nih.gov This involves the stabilization of a reactive nitronate tautomer, a strategy that expands the toolkit of heterocyclic chemistry. nih.gov Unfortunately, analogous studies employing the this compound isomer are not apparent in the available research.

Similarly, extensive research has been conducted on 5-nitro-1H-indole , where the nitro group is directly attached to the indole (B1671886) ring. This compound serves as a foundational scaffold for creating libraries of derivatives, such as c-Myc G-quadruplex binders with potential anticancer activity. nih.govd-nb.info Synthetic strategies like the Vilsmeier-Haack reaction and nucleophilic substitutions are well-documented for this compound. nih.govd-nb.info This body of work, while significant for indole chemistry, is distinct from the chemistry of this compound.

Mechanistic Investigations of Biochemical Transformations (Non-Clinical)

No specific studies were identified where this compound was utilized as a tool or probe for the mechanistic investigation of non-clinical biochemical transformations. Such studies would typically involve using the compound to understand enzyme mechanisms, metabolic pathways, or other biological processes at a molecular level.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-nitroethyl)-1H-indole, and what are their respective advantages?

A widely used method involves the condensation of indole derivatives with nitroethane or nitromethane under acidic or catalytic conditions. For example, (E)-3-(2-nitrovinyl)-1H-indole can be synthesized by refluxing 5-fluoroindole-3-carboxaldehyde with nitromethane and ammonium acetate (NH4_4OAc), followed by solvent removal and purification . Another approach employs Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to functionalize the indole core, though this requires prior installation of reactive groups (e.g., azides) on the indole scaffold . Advantages include scalability (nitromethane method) and regioselectivity (click chemistry).

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., nitroethyl protons at δ 4.5–5.5 ppm, indole NH at δ ~10–12 ppm). 13^{13}C NMR confirms carbon connectivity, and 19^{19}F NMR is relevant for fluorinated analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H9_{9}N2_2O2_2: calculated 205.0612) .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .

Q. What solvents and conditions are optimal for the solubility and stability of this compound?

Polar aprotic solvents like DMF and PEG-400 are effective for reactions involving indole derivatives due to their high polarity and ability to stabilize intermediates . Storage at −20°C in inert atmospheres is recommended to prevent nitro group degradation or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for nitromethane-mediated synthesis of this compound?

Discrepancies in yields (e.g., 22–42% in similar protocols) may arise from variations in catalyst loading, reaction time, or purification methods. Systematic optimization studies suggest:

  • Increasing NH4_4OAc concentration to enhance condensation efficiency.
  • Using gradient column chromatography (e.g., 70:30 EtOAc/hexane) to improve recovery .
  • Monitoring reaction progress via TLC to minimize byproduct formation .

Q. What strategies can improve regioselectivity when introducing the nitroethyl group to the indole core?

  • Electrophilic Substitution : Direct nitration at the 5-position requires careful control of reaction conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C) to avoid over-nitration .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Heck reaction) enables selective functionalization but requires pre-halogenated indole precursors . Computational modeling (DFT) can predict reactive sites for nitroethyl group installation .

Q. How does the nitroethyl group influence the biological activity of indole derivatives in enzyme inhibition assays?

In SAR studies, the nitroethyl moiety enhances electron-withdrawing effects, modulating binding affinity to target enzymes. For example, 5-[(4-chlorophenyl)(imidazolyl)methyl]-1H-indole derivatives show potent aromatase inhibition (IC50_{50} = 15.3 nM), with the nitroethyl group potentially stabilizing enzyme-ligand interactions through hydrogen bonding . Comparative assays with nitro-free analogs are critical to isolate this effect.

Q. What advanced techniques are used to study the stability of the nitroethyl group under physiological conditions?

  • LC-MS/MS : Tracks degradation products (e.g., nitro-to-amine reduction) in simulated biological fluids .
  • X-ray Crystallography : Resolves structural changes in the nitroethyl group upon binding to protein targets .
  • Accelerated Stability Testing : Exposes the compound to elevated temperatures/pH levels to predict shelf-life .

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